![molecular formula C12H15N B1622650 4-Phenylcyclohex-3-en-1-amine CAS No. 51171-82-5](/img/structure/B1622650.png)
4-Phenylcyclohex-3-en-1-amine
Overview
Description
4-Phenylcyclohex-3-en-1-amine is a chemical compound with the CAS Number: 51171-82-5 and a linear formula of C12H15N . It has a molecular weight of 173.26 .
Molecular Structure Analysis
The InChI code for 4-Phenylcyclohex-3-en-1-amine is 1S/C12H15N/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-6,12H,7-9,13H2 . This indicates the molecular structure of the compound. For a detailed 3D model, tools like MolView can be used.The compound is likely to have similar physical and chemical properties to other amines, which can form intermolecular hydrogen bonds due to their polar nature .
Scientific Research Applications
Organic Synthesis and Catalysis
Researchers have explored the reactivity of cyclohexenylidene malononitriles and β-aryl-substituted enals, demonstrating divergent asymmetric reaction patterns to create carbabicyclic structures. This includes the use of amine catalysis to afford ε,δ-bonded spiro[4.5]decanone structures through a [3 + 2] cycloaddition, highlighting the versatility of cyclic secondary amines in organic transformations (Dell’Amico et al., 2014). Additionally, the synthesis of 4-Silacyclohexan-1-ones and (4-Silacyclohexan-1-yl)amines with various silicon protecting groups showcases the application of these compounds as versatile Si- and C-functional building blocks for further synthetic applications (Fischer et al., 2014).
Material Science and Photopolymerization
The development of dyes-based three-component photoinitiating systems for the photopolymerization of polyethylene glycol diacrylate (PEG-DA) and epoxy compounds under LED light demonstrates the utility of cyclic amines in material science. This includes the in-situ generation of Ag nanoparticles, facilitating the fabrication of 3D patterns with reversible shape-memory effects, indicating potential applications in 4D printing (Chen et al., 2021).
Mechanistic Studies in Organic Reactions
Mechanistic insights into nucleophilic substitution reactions of cyclohexenyl iodonium salts reveal an elimination-addition mechanism with cyclohexyne as a common intermediate. Such studies not only elucidate the reactivity patterns of cyclic compounds but also contribute to the development of new synthetic strategies by exploiting regioselectivity in nucleophilic addition (Fujita et al., 2004).
Safety and Hazards
properties
IUPAC Name |
4-phenylcyclohex-3-en-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-6,12H,7-9,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYUULMCDRLBIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CCC1N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20965445 | |
Record name | 2,3,4,5-Tetrahydro[1,1'-biphenyl]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20965445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
51171-82-5 | |
Record name | 3-Cyclohexen-1-ylamine, 4-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051171825 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,4,5-Tetrahydro[1,1'-biphenyl]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20965445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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